

Application Notes and Protocols for 3,5-Difluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of **3,5-Difluoro-2-methoxyaniline** (CAS No. 136783-01-0), a key intermediate in pharmaceutical and agrochemical synthesis. The information is intended to ensure laboratory safety and maintain the integrity of the compound.

Chemical and Physical Properties

3,5-Difluoro-2-methoxyaniline is a substituted aniline with the following key properties:

Property	Value
Molecular Formula	C ₇ H ₇ F ₂ NO
Molecular Weight	159.13 g/mol
Appearance	Off-white to light brown crystalline solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Hazard Identification and Safety Precautions

3,5-Difluoro-2-methoxyaniline is classified as a hazardous substance. All handling should be performed by trained personnel in a controlled laboratory environment.

Hazard Statements:

- Harmful if swallowed, in contact with skin, or if inhaled.[[1](#)]
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[[1](#)][[2](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[[1](#)][[2](#)][[3](#)]
 - Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). [[1](#)][[2](#)] Inspect gloves for integrity before use.[[1](#)]
 - Respiratory Protection: If ventilation is inadequate or if handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[[2](#)][[3](#)]
- Hygiene: Wash hands thoroughly after handling.[[1](#)] Do not eat, drink, or smoke in the laboratory.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability and purity of **3,5-Difluoro-2-methoxyaniline** and to ensure the safety of laboratory personnel.

Handling

- Avoid contact with skin, eyes, and clothing.[\[1\]](#)
- Avoid inhalation of dust or vapors.
- Use non-sparking tools and avoid sources of ignition.
- Ground all equipment when transferring the substance.

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[3\]](#)
- Protect from light and moisture.[\[2\]](#)
- Store away from incompatible materials.

Incompatible Materials

Avoid contact with the following substances to prevent hazardous reactions:

- Strong oxidizing agents
- Strong acids
- Acid chlorides
- Acid anhydrides
- Chloroformates

Stability and Degradation

While specific quantitative stability data for **3,5-Difluoro-2-methoxyaniline** is not readily available, substituted anilines are known to be sensitive to light and air, which can lead to discoloration and degradation over time. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to minimize degradation.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for substituted anilines in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling of 3,5-Difluoro-2-methoxyaniline with Phenylboronic Acid

Objective: To synthesize 3,5-difluoro-2-methoxybiphenyl-x-amine.

Materials:

- **3,5-Difluoro-2-methoxyaniline**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Nitrogen or Argon gas
- Standard laboratory glassware for inert atmosphere reactions

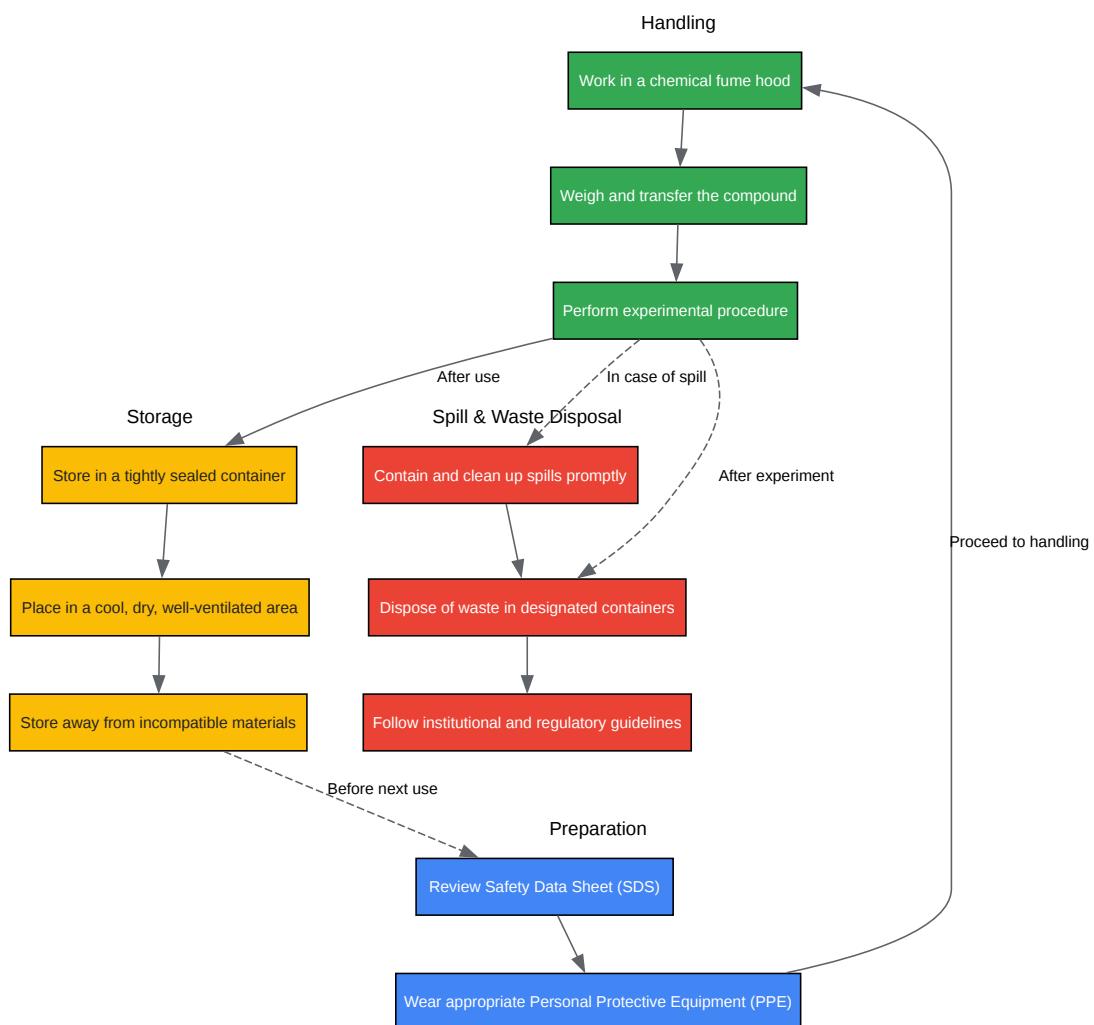
Procedure:

- To a dry Schlenk flask, add **3,5-Difluoro-2-methoxyaniline** (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
- In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of anhydrous 1,4-dioxane.

- Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times.
- Add the catalyst solution to the Schlenk flask via syringe.
- Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.
- Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Spill and Waste Disposal Procedures

Spill Response


- Small Spills:
 - Wear appropriate PPE.
 - Absorb the spill with an inert material (e.g., vermiculite, sand).
 - Collect the absorbed material into a sealed container for disposal.
 - Clean the spill area with a suitable solvent.
- Large Spills:
 - Evacuate the area.
 - Contact the institution's environmental health and safety department.

Waste Disposal

- Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[1]
- Do not dispose of down the drain.
- Contaminated packaging should be treated as hazardous waste.[1]

Logical Workflow Diagram

Handling and Storage Workflow for 3,5-Difluoro-2-methoxyaniline

[Click to download full resolution via product page](#)**Caption: Workflow for the safe handling and storage of 3,5-Difluoro-2-methoxyaniline.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 3,5-Difluoro-2-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319568#handling-and-storage-procedures-for-3-5-difluoro-2-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com